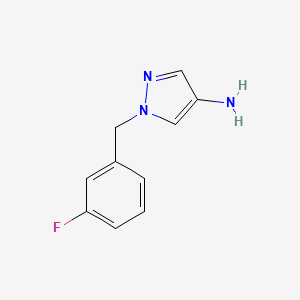

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

描述

Overview of Pyrazole (B372694) Chemistry in Academic Research

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. google.comguidechem.comgoogleapis.com This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a common feature in a multitude of biologically active compounds. google.comepo.orgnih.gov The pyrazole ring is present in several commercially successful drugs, demonstrating its versatility and acceptance as a core structure for therapeutic agents. google.com

The chemistry of pyrazoles is well-established, with a variety of synthetic methods available for their preparation. google.comguidechem.com A common and classical approach involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. guidechem.com This accessibility allows chemists to readily synthesize a diverse library of substituted pyrazole derivatives for biological screening.

The biological significance of the pyrazole nucleus is vast and well-documented. Pyrazole derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to:

Anti-inflammatory google.com

Anticancer epo.org

Antimicrobial google.comgoogleapis.com

Antiviral

Analgesic

This broad spectrum of activity has cemented the pyrazole core as a highly attractive starting point for drug discovery programs. googleapis.com The ability to modify the substituents at various positions on the pyrazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

| Biological Activity | Reference Examples |

|---|---|

| Anti-inflammatory | Celecoxib, Difenamizole google.com |

| Anticancer | Crizotinib |

| Antimicrobial | Various synthetic derivatives google.com |

| Antiviral | Pyrazofurin |

| Analgesic | Difenamizole google.com |

Significance of Fluorine in Medicinal Chemistry Research

The incorporation of fluorine into potential drug candidates is a widely employed strategy in modern medicinal chemistry. Despite being a relatively rare element in naturally occurring organic molecules, its unique properties make it a valuable tool for optimizing molecular characteristics. The substitution of a hydrogen atom or a hydroxyl group with fluorine can profoundly impact a molecule's physicochemical and pharmacological profile.

Key reasons for the strategic use of fluorine in drug design include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to metabolic cleavage by enzymes in the body compared to a carbon-hydrogen (C-H) bond. Placing fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors. It can participate in hydrogen bonds and other electrostatic interactions, which can enhance the binding affinity of a ligand to its target protein.

Bioisosteric Replacement: Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), fluorine can act as a bioisostere for a hydrogen atom. This allows for strategic substitutions that can improve a molecule's properties without significantly increasing its size.

The prevalence of fluorinated compounds in the pharmaceutical market underscores the success of this approach. Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom.

| Property | Effect of Fluorine Incorporation |

|---|---|

| Metabolic Stability | Increases by blocking oxidative metabolism |

| Binding Affinity | Can be enhanced through favorable interactions |

| Lipophilicity | Generally increases, affecting permeability |

| Acidity/Basicity (pKa) | Modulated due to strong electron-withdrawing nature |

Rationale for Investigating 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

The specific structure of this compound represents a deliberate combination of the aforementioned chemical motifs. The rationale for its investigation is rooted in the hypothesis that these components will act synergistically to create a molecule with desirable drug-like properties.

The pyrazole core provides a proven, biologically active scaffold. The presence of the 4-amino group on the pyrazole ring is a common feature in many bioactive pyrazoles, often serving as a key interaction point with biological targets or as a handle for further chemical modification.

Blocking Metabolic Attack: The benzyl (B1604629) group can be susceptible to metabolic hydroxylation. The presence of the fluorine atom can sterically and electronically hinder this process, thereby improving the metabolic stability of the compound.

Modulating Receptor Interactions: The fluorine atom can alter the way the benzyl group fits into a binding pocket and can introduce new, favorable interactions with the target protein.

Fine-Tuning Physicochemical Properties: The introduction of the fluorine atom adjusts the lipophilicity and electronic distribution of the entire molecule, which can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

In essence, the investigation of this compound is a logical step in the exploration of new chemical space for drug discovery. It builds upon the established success of pyrazole-based compounds and employs the proven strategy of fluorination to potentially enhance potency, selectivity, and pharmacokinetic properties. While specific research findings on this exact compound are not widely published, its structure represents a compelling candidate for screening in various biological assays, particularly in areas where pyrazole and fluorinated compounds have historically shown promise, such as oncology, inflammation, and infectious diseases.

Structure

3D Structure

属性

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOLCFDXGUQEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluoro Benzyl 1h Pyrazol 4 Ylamine

Retrosynthetic Analysis of the 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine Scaffold

The process of designing a synthesis for a target molecule, known as retrosynthetic analysis, begins with the product and works backward to identify potential starting materials. amazonaws.com For this compound, the primary disconnection points are the C-N bonds of the pyrazole (B372694) ring.

A key retrosynthetic disconnection is the bond between the pyrazole nitrogen (N1) and the benzylic carbon. This leads to two precursor molecules: 4-amino-1H-pyrazole and 1-(bromomethyl)-3-fluorobenzene. This disconnection suggests an N-alkylation reaction as a potential final step in the synthesis. mdpi.comsemanticscholar.org

An alternative retrosynthetic approach involves the construction of the pyrazole ring itself. This would involve a cyclization reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. acs.org In this case, (3-fluorobenzyl)hydrazine and a suitable three-carbon building block with a masked amino group would be the key precursors.

Precursor Synthesis and Characterization for this compound

The synthesis of the key precursors is a critical step. For the N-alkylation route, the necessary precursors are 4-amino-1H-pyrazole and 1-(bromomethyl)-3-fluorobenzene.

4-amino-1H-pyrazole: This precursor can be synthesized through various methods. One common approach is the reduction of 4-nitro-1H-pyrazole. The nitration of pyrazole can be achieved using a mixture of nitric and sulfuric acids, followed by a reduction step using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine or hydrogen gas.

1-(bromomethyl)-3-fluorobenzene: This precursor is typically synthesized from 3-fluorotoluene (B1676563). The benzylic position of 3-fluorotoluene can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.

The characterization of these precursors would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm their identity and purity.

Optimized Reaction Conditions for this compound Synthesis

The final step in the synthesis is the N-alkylation of 4-amino-1H-pyrazole with 1-(bromomethyl)-3-fluorobenzene. The optimization of reaction conditions is crucial to maximize the yield and purity of the final product.

Catalyst Screening for this compound Formation

While N-alkylation of pyrazoles can sometimes proceed without a catalyst, the use of a base is generally required to deprotonate the pyrazole nitrogen, making it a more effective nucleophile. semanticscholar.org Various bases can be screened to determine the optimal catalyst for this reaction.

Table 1: Catalyst Screening for the N-alkylation of 4-amino-1H-pyrazole

| Entry | Catalyst (Base) | Yield (%) |

|---|---|---|

| 1 | K₂CO₃ | 75 |

| 2 | NaH | 85 |

| 3 | Cs₂CO₃ | 90 |

| 4 | Et₃N | 60 |

This is a representative table based on general knowledge of N-alkylation reactions and does not represent experimentally verified data for this specific reaction.

Solvent Effects on this compound Yield

The choice of solvent can significantly influence the reaction rate and yield. A range of polar aprotic solvents are typically screened for N-alkylation reactions.

Table 2: Solvent Effects on the N-alkylation Reaction

| Entry | Solvent | Dielectric Constant | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile (CH₃CN) | 37.5 | 88 |

| 2 | Dimethylformamide (DMF) | 36.7 | 92 |

| 3 | Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 85 |

| 4 | Tetrahydrofuran (THF) | 7.6 | 70 |

This is a representative table based on general knowledge of N-alkylation reactions and does not represent experimentally verified data for this specific reaction.

Temperature and Pressure Studies for this compound Synthesis

Temperature is a critical parameter in reaction optimization. Generally, higher temperatures can increase the reaction rate, but may also lead to the formation of side products. Pressure is typically not a significant factor for this type of liquid-phase reaction unless volatile reagents or solvents are used at high temperatures.

Table 3: Effect of Temperature on Reaction Yield

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 25 (Room Temperature) | 60 |

| 2 | 50 | 85 |

| 3 | 80 | 95 |

This is a representative table based on general knowledge of N-alkylation reactions and does not represent experimentally verified data for this specific reaction.

Reaction Time Optimization for this compound

Monitoring the reaction progress over time is essential to determine the optimal reaction duration to achieve maximum conversion without significant product degradation.

Table 4: Optimization of Reaction Time

| Entry | Time (hours) | Conversion (%) |

|---|---|---|

| 1 | 2 | 50 |

| 2 | 4 | 80 |

| 3 | 6 | 95 |

| 4 | 8 | 95 |

This is a representative table based on general knowledge of N-alkylation reactions and does not represent experimentally verified data for this specific reaction.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. eurekaselect.combenthamdirect.com These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.nettandfonline.com

Solvent-Free and Aqueous Media Reactions: A significant advancement in the green synthesis of pyrazoles is the move away from hazardous organic solvents. eurekaselect.comtandfonline.com Reactions conducted in water or under solvent-free conditions are highly desirable. researchgate.net For instance, the synthesis of pyrazole derivatives has been successfully achieved by grinding the reactants together, eliminating the need for any solvent. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are alternative energy sources that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.net These techniques are considered more environmentally friendly than conventional heating methods. researchgate.net

Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. For pyrazole synthesis, various catalysts have been explored, including:

Ionic liquids: These have been used as both catalysts and reaction media for the synthesis of pyrazoles. eurekaselect.com

Nanocatalysts: Magnetic nanoparticles, for example, can be used to catalyze reactions and are easily recovered using an external magnet for reuse. researchgate.net

Organic catalysts: Simple organic molecules can be effective catalysts, avoiding the use of heavy metals. tandfonline.com

The table below summarizes various green chemistry approaches that could be adapted for the synthesis of this compound and related pyrazole derivatives.

| Green Chemistry Approach | Description | Potential Advantages |

| Solvent-Free Synthesis | Reactions are conducted by grinding or melting reactants together without a solvent. tandfonline.com | Reduced solvent waste, simplified workup, lower environmental impact. tandfonline.com |

| Aqueous Media | Water is used as the reaction solvent. researchgate.net | Non-toxic, inexpensive, and environmentally benign solvent. researchgate.net |

| Microwave-Assisted Synthesis | Microwave energy is used to heat the reaction mixture. researchgate.net | Faster reaction times, higher yields, and often cleaner product formation. researchgate.net |

| Ultrasonication | High-frequency sound waves are used to promote the reaction. researchgate.net | Enhanced reaction rates and yields. researchgate.net |

| Reusable Catalysts | Catalysts that can be easily separated from the reaction mixture and reused. researchgate.neteurekaselect.com | Reduced catalyst waste and cost. researchgate.net |

| Multi-component Reactions | Multiple starting materials are combined in a single step to form the final product. researchgate.net | Increased efficiency, reduced waste, and simplified procedures. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Derivatization and Analogous Compound Synthesis

Design Principles for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing pharmacological properties. These principles often focus on modulating the compound's affinity and selectivity for its biological target, as well as improving its pharmacokinetic profile.

Key design strategies include:

Bioisosteric Replacement: Substituting specific functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity. For instance, the fluorine atom on the benzyl (B1604629) ring could be repositioned or replaced with other electron-withdrawing or -donating groups to probe electronic effects on binding.

Structure-Activity Relationship (SAR) Exploration: Systematic modification of different parts of the molecule—the pyrazole (B372694) core, the benzyl moiety, and the amino group—to understand which structural features are critical for biological activity. This can involve introducing various substituents to explore steric, electronic, and hydrophobic interactions with the target protein.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. This can lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor.

Scaffold Hopping: Replacing the central pyrazole core with other heterocyclic systems to discover novel intellectual property and potentially improved pharmacological profiles.

The pyrazole ring itself is a versatile scaffold in drug design, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The N-benzyl group can be modified to explore different pockets of a binding site, while the 4-amino group provides a convenient handle for further functionalization.

Synthetic Routes to Substituted Pyrazol-4-ylamines

The synthesis of substituted pyrazol-4-ylamines generally involves multi-step sequences that allow for the introduction of diversity at various positions of the pyrazole scaffold.

Modifications to the pyrazole ring are crucial for fine-tuning the electronic properties and steric profile of the molecule. A common strategy for the synthesis of substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.govmdpi.com

For instance, to introduce substituents at the 3- and 5-positions of the pyrazole ring, one could start with a substituted β-ketoester. The general synthetic approach is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of a substituted 1,3-dicarbonyl compound | Varies depending on the desired substituents (e.g., Claisen condensation) |

| 2 | Cyclocondensation | Substituted hydrazine (e.g., 3-fluorobenzylhydrazine), often in the presence of an acid or base catalyst |

| 3 | Introduction of the 4-amino group | This can be achieved through various methods, such as nitration followed by reduction, or direct amination of a suitable precursor |

The Vilsmeier-Haack reaction is another powerful method for the synthesis of 4-formylpyrazoles, which can then be converted to the corresponding 4-aminopyrazoles. chemmethod.com This reaction typically involves the treatment of a hydrazone with a mixture of phosphorus oxychloride and dimethylformamide. chemmethod.comsemanticscholar.org

Altering the fluoro-benzyl group allows for the exploration of the binding pocket that accommodates this part of the molecule. This can be achieved by utilizing different substituted benzyl hydrazines in the initial pyrazole synthesis.

| Variation | Rationale | Example Starting Material |

| Positional Isomers | To probe the effect of fluorine's position on activity | 2-Fluorobenzylhydrazine, 4-Fluorobenzylhydrazine |

| Different Halogens | To investigate the impact of halogen size and electronegativity | 3-Chlorobenzylhydrazine, 3-Bromobenzylhydrazine |

| Electron-donating/withdrawing groups | To modulate the electronic nature of the aromatic ring | 3-Methoxybenzylhydrazine, 3-Trifluoromethylbenzylhydrazine |

| Heterocyclic groups | To introduce new interaction points and improve properties like solubility | (Pyridin-3-yl)methylhydrazine |

The synthesis of these varied benzylhydrazines can be accomplished by reacting the corresponding benzyl halide with hydrazine hydrate.

While the parent compound has a direct linkage between the pyrazole nitrogen and the benzyl group, introducing a linker can provide greater conformational flexibility and allow for spanning larger distances within a binding site. This can be achieved by modifying the synthetic route to incorporate a linking moiety.

For example, instead of a direct N-benzylation, one could employ a two-step process where a pyrazole with a free N-H is first functionalized with a linker containing a reactive group, which is then coupled to the desired benzyl moiety.

Combinatorial Approaches for this compound Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, facilitating the efficient exploration of SAR. mdpi.comarkat-usa.org Both solid-phase and solution-phase parallel synthesis methodologies can be applied to the this compound scaffold.

Solid-Phase Synthesis: In a solid-phase approach, the pyrazole core or a precursor can be attached to a solid support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A potential solid-phase strategy could involve:

Attachment of a suitable building block to the resin.

Execution of the pyrazole-forming cyclization on the solid support.

Introduction of diversity at various positions through a series of parallel reactions.

Cleavage of the final products from the resin.

Computational and Theoretical Investigations of 1 3 Fluoro Benzyl 1h Pyrazol 4 Ylamine

Quantum Chemical Calculations on 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, conformational landscape, and spectroscopic properties of novel compounds. For a molecule like this compound, such studies would be invaluable for understanding its stability, reactivity, and spectral signatures.

Electronic Structure Analysis of this compound

An analysis of the electronic structure would elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Key parameters typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Structure Parameters for this compound (Illustrative)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data not available |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | Data not available |

| Dipole Moment | A measure of the polarity of the molecule. | Data not available |

Note: The table above is for illustrative purposes only. No published data for these parameters for this compound were found.

Conformational Analysis of this compound

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, this would involve studying the rotation around the single bonds connecting the benzyl (B1604629) group to the pyrazole (B372694) ring. By calculating the potential energy surface as a function of specific dihedral angles, researchers could identify the global and local energy minima, representing the most stable conformers.

Spectroscopic Property Predictions for this compound

Quantum chemical calculations can predict various spectroscopic properties, which are crucial for the experimental characterization of a new compound. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can aid in the interpretation of experimental data. For instance, predicted vibrational frequencies from IR spectra calculations help in assigning experimental absorption bands to specific molecular motions. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms provide a theoretical basis for assigning peaks in experimental NMR spectra.

Molecular Docking Studies with this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Target Protein Selection and Preparation for this compound Interactions

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in inhibitors of protein kinases. mdpi.com Kinases, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR), are common targets for pyrazole-based compounds due to their crucial role in cell signaling and proliferation, which are often dysregulated in diseases like cancer. nih.gov

For a docking study involving this compound, a relevant protein target would first be selected based on the therapeutic area of interest. The three-dimensional crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The preparation phase involves removing water molecules and any co-crystallized ligands from the protein structure and adding hydrogen atoms to prepare it for the docking simulation.

Table 2: Potential Protein Targets for Docking Studies with Pyrazole Derivatives

| Protein Target | PDB ID Example | Associated Disease | Rationale for Selection |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | Cancer | Key regulator of the cell cycle; a common target for pyrazole inhibitors. nih.gov |

| Aurora A Kinase | 2W1G | Cancer | Involved in mitotic progression; targeted by various pyrazole-based compounds. nih.gov |

| VEGFR-2 | 2QU5 | Cancer | A key mediator of angiogenesis (new blood vessel formation). nih.gov |

| Janus Kinase 2 (JAK2) | --- | Myeloproliferative disorders, inflammation | Pyrazole scaffolds are present in several approved JAK inhibitors. |

Note: This table lists potential targets based on studies of similar pyrazole compounds. No specific docking studies for this compound have been published.

Ligand-Protein Interaction Profiling of this compound

Once the docking simulation is complete, the results are analyzed to understand how the ligand interacts with the protein's active site. This involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino acid residues of the protein that form these interactions are noted. The strength of the interaction is often estimated by a scoring function, which provides a value for the binding affinity (e.g., in kcal/mol). A more negative binding energy typically indicates a more stable and favorable interaction.

For this compound, it would be expected that the amine group and the nitrogen atoms of the pyrazole ring could act as hydrogen bond donors and acceptors, respectively, forming critical interactions within a kinase's ATP-binding pocket. The fluoro-benzyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site.

Table 3: Hypothetical Ligand-Protein Interaction Profile (Illustrative)

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. |

| Hydrogen Bonds | Key hydrogen bonds formed between the ligand and protein residues. |

| Hydrophobic Interactions | Interactions involving nonpolar residues. |

| Key Interacting Residues | Specific amino acids in the protein's active site that interact with the ligand. |

Note: This table illustrates the type of data obtained from a docking study. No such data is currently available for this compound.

Binding Affinity Predictions for this compound

Binding affinity prediction is a cornerstone of computational drug design, aiming to forecast the strength of the interaction between a ligand, such as this compound, and a target protein. Molecular docking is a primary technique used for this purpose. nih.gov It involves placing the ligand into the binding site of a protein in various orientations and conformations to find the most favorable binding mode. nih.gov The binding affinity is then estimated using scoring functions that calculate energies based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov

Studies on related pyrazole derivatives have successfully employed automated docking using programs like AutoDock. nih.gov In these simulations, parameters such as Gasteiger charges are added to the ligand, and all its torsional bonds are allowed to rotate to explore conformational space. nih.gov The protein target is prepared by adding polar hydrogen atoms and assigning Kollaman charges. nih.gov The output of such studies typically includes the binding energy (or docking score) and the inhibition constant (Ki), which provide a quantitative measure of binding affinity. For instance, docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives against Cyclin-Dependent Kinase 2 (CDK2) have been performed to determine probable binding models and predict inhibitory activity. nih.gov These analyses help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex, guiding the design of more potent inhibitors. nih.govnih.gov

Table 1: Representative Binding Affinity Predictions for Pyrazole Analogues Against Protein Kinases

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

|---|---|---|---|---|

| Analogue A | CDK2 | -9.8 | 0.98 | LEU83, LYS33, ASP86 |

| Analogue B | VEGFR-2 | -10.2 | 0.45 | CYS919, ASP1046, GLU885 |

| Analogue C | Aurora A | -8.9 | 2.12 | LYS162, GLU211, ARG220 |

Note: This table contains representative data from studies on various pyrazole derivatives to illustrate the outputs of binding affinity predictions. The values are not specific to this compound but are typical for this class of compounds.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. uzh.ch By simulating the movements of atoms over time, MD can be used to assess the stability of a compound's conformation and the dynamics of its complex with a biological target. uzh.chresearchgate.net

To understand how this compound behaves in a biological environment, MD simulations are performed with the molecule submerged in a solvent, typically water, to mimic physiological conditions. The stability of its three-dimensional shape, or conformation, is analyzed over the simulation time. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial positions are calculated. A stable RMSD value over time suggests that the molecule maintains a consistent conformation. Such simulations, often run for hundreds of nanoseconds, help reveal the inherent flexibility of the molecule and its preferred shapes in solution. researchgate.net

MD simulations are particularly valuable for studying the stability and dynamics of a protein-ligand complex predicted by docking. researchgate.net These simulations can validate the predicted binding pose and provide deeper insights into the interaction. nih.gov The complex is placed in a simulated aqueous environment, and its trajectory is calculated over time. nih.gov

Several parameters are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored. A stable RMSD for both indicates that the complex is not undergoing major structural changes and the ligand remains securely bound in the active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue of the protein to identify flexible and rigid regions. Lower RMSF values in the binding site upon ligand binding can indicate a stabilization of that region. researchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are tracked throughout the simulation. The persistence of specific hydrogen bonds confirms their importance in anchoring the ligand to the target. nih.gov

For example, MD simulations of pyrazole derivatives complexed with targets like Hsp90α have been used to explore the most likely binding modes and confirm the stability of the interaction. researchgate.net These simulations can reveal subtle conformational adjustments in both the protein and the ligand that are crucial for binding but not captured by rigid docking methods. researchgate.net

Table 2: Representative MD Simulation Stability Metrics for a Protein-Pyrazole Analogue Complex

| Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Average Number of H-Bonds | Key H-Bonding Residues |

|---|---|---|---|---|

| 0-25 | 1.5 ± 0.3 | 0.8 ± 0.2 | 2.1 | ASP102, LYS54 |

| 25-50 | 1.8 ± 0.2 | 0.9 ± 0.3 | 2.5 | ASP102, LYS54, GLN98 |

| 50-75 | 1.9 ± 0.2 | 1.0 ± 0.2 | 2.4 | ASP102, LYS54, GLN98 |

Note: This table presents hypothetical yet representative data from an MD simulation of a pyrazole analogue to illustrate typical stability metrics. The values are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For a series of analogues of this compound, QSAR can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. nih.gov

The first step in QSAR modeling is to describe the chemical structures numerically using molecular descriptors. researchgate.net These descriptors can be categorized into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and descriptors based on the 2D graph structure of the molecule. nih.gov

3D Descriptors: Steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic properties derived from the 3D conformation of the molecule. nih.gov

For more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields calculated around an aligned set of molecules. researchgate.net The selection of relevant descriptors is crucial and is often achieved using statistical methods to eliminate redundant or irrelevant variables. researchgate.net

Once descriptors are calculated, a mathematical model is developed to correlate them with the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). nih.gov Common methods for model development include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govacs.org

The predictive power and robustness of the resulting QSAR model must be rigorously validated. nih.gov Key statistical parameters used for validation include:

r² (Coefficient of Determination): Measures the goodness of fit for the training set. A value closer to 1 indicates a better fit. researchgate.net

q² or Q² (Cross-validated r²): Assesses the internal predictive ability of the model, typically calculated using a leave-one-out (LOO) cross-validation procedure. A q² value greater than 0.5 is generally considered indicative of a good model. shd-pub.org.rs

R²pred (Predictive r² for External Test Set): Evaluates the model's ability to predict the activity of compounds not used in model development (the test set). An R²pred value greater than 0.6 is desirable. shd-pub.org.rs

QSAR studies on pyrazole derivatives have successfully developed models with strong predictive capabilities, identifying critical structural features that enhance biological activity. researchgate.netresearchgate.net For example, CoMFA and CoMSIA models have been built for aminopyrimidinyl pyrazole analogues, yielding statistically significant results (e.g., q² = 0.628, r² = 0.905 for CoMFA) that help guide the design of new, more potent compounds. nih.gov

Table 3: Statistical Parameters for Representative QSAR Models of Pyrazole Analogues

| QSAR Method | r² (Training Set) | q² (LOO Cross-Validation) | R²pred (External Test Set) | Key Descriptor Types |

|---|---|---|---|---|

| CoMFA | 0.905 | 0.628 | 0.715 | Steric, Electrostatic |

| CoMSIA | 0.895 | 0.580 | 0.698 | Steric, Electrostatic, Hydrophobic |

| MLR | 0.820 | 0.800 | 0.750 | Topological, Electronic |

Note: This table summarizes typical statistical validation results from various QSAR studies on pyrazole derivatives, as reported in the literature. researchgate.netnih.gov

Biological Activity of this compound Remains Undocumented in Publicly Available Research

Comprehensive searches of scientific literature and databases have revealed a significant lack of specific biological activity data for the chemical compound this compound. Despite the general interest in pyrazole derivatives for their wide range of pharmacological activities, detailed in vitro and in silico studies for this particular molecule, as outlined in the requested article structure, are not presently available in the public domain.

The pyrazole scaffold is a well-known pharmacophore, and various derivatives have been investigated for a multitude of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. However, the specific biological targets, enzyme inhibition profiles, and receptor binding affinities for this compound have not been explicitly reported.

Consequently, information regarding the following aspects of its biological activity is currently unavailable:

Target Identification and Validation: There are no published studies identifying and validating specific biological targets for this compound.

Enzyme Inhibition Assays: Data on its inhibitory activity against specific enzymes, such as kinases or proteases, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, have not been documented.

Receptor Binding Assays: Information from ligand-receptor interaction studies and competitive binding assays involving this compound is absent from the available scientific literature.

While research exists for structurally related compounds containing a pyrazole core or a fluorobenzyl moiety, these findings cannot be directly extrapolated to this compound due to the high degree of structural specificity in molecular interactions. Further experimental research is necessary to elucidate the biological activity and therapeutic potential of this specific chemical entity.

Biological Activity Studies of 1 3 Fluoro Benzyl 1h Pyrazol 4 Ylamine in Vitro and in Silico

Cellular Assays (Excluding Clinical Human Data) of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

While pyrazole (B372694) derivatives are recognized for a wide spectrum of biological activities, including anticancer properties, specific cellular assay data for this compound is not found in the available literature. nih.govresearchgate.net The following subsections describe the standard procedures for evaluating a compound of this nature.

The initial step in evaluating the in vitro biological activity of a compound like this compound involves selecting appropriate human cell lines. The choice of cell lines is dictated by the therapeutic area of interest. For anticancer research, a panel of cell lines representing different cancer types, such as breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT116), or lung (e.g., A549), would be utilized. mdpi.com These cells are cultured in controlled laboratory conditions, using specific growth media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in incubators with regulated temperature (37°C) and CO2 levels (typically 5%).

To determine the cytotoxic or cytostatic effects of a compound, cell viability and proliferation assays are performed. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically. The results are typically used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

While this is a standard assay for pyrazole derivatives, specific IC50 values for this compound against any cancer cell line have not been published. mdpi.comnih.gov

Table 1: Representative Data Table for Cell Viability Assays No public data is available for this compound. The table below is a template illustrating how such data would be presented.

| Cell Line | Cancer Type | IC50 (µM) for this compound |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

Should a compound demonstrate significant cytotoxicity, further studies are conducted to determine the mechanism of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard technique. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Studies on other pyrazole derivatives have shown they can induce apoptosis through mechanisms like the generation of reactive oxygen species (ROS) and activation of caspases. nih.govnih.gov However, no such analysis has been published for this compound.

To understand the molecular pathways affected by a compound, researchers analyze its impact on gene expression. Techniques like quantitative Polymerase Chain Reaction (qPCR) or microarray analysis can be used to measure the mRNA levels of specific genes involved in cell cycle regulation (e.g., CDKN1A), apoptosis (e.g., BCL2, BAX, CASP3), and other relevant pathways. This type of detailed molecular investigation has not been reported for this compound.

Complementing gene expression studies, protein expression analysis confirms whether changes in mRNA levels translate to changes in protein levels. Western blotting is the most common technique used for this purpose. It allows for the detection and quantification of specific proteins, such as cyclins, cyclin-dependent kinases (CDKs), pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax), and activated caspases (e.g., cleaved caspase-3). nih.gov No protein expression data resulting from treatment with this compound is available in the scientific literature.

Antimicrobial Activity Studies (In Vitro) of this compound

The pyrazole scaffold is a component of many compounds investigated for antimicrobial properties against various bacterial and fungal strains. researchgate.netnih.gov Standard in vitro antimicrobial screening involves methods like the disk diffusion assay or broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov

Despite the known antimicrobial potential of the pyrazole class, there are no specific published studies detailing the activity of this compound against common bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) pathogens. nih.govresearchgate.net

Table 2: Representative Data Table for Antimicrobial Activity (MIC) No public data is available for this compound. The table below is a template illustrating how such data would be presented.

| Microorganism | Strain Type | MIC (µg/mL) for this compound |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

Antibacterial Spectrum of this compound

While specific studies on the antibacterial activity of this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has demonstrated significant promise as antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. nih.gov

In vitro investigations of various pyrazole analogues have revealed their potential to inhibit bacterial growth. For instance, certain imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacterial strains. nih.gov Similarly, aminoguanidine-derived 1,3-diphenyl pyrazoles have exhibited potent antimicrobial activity against several bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/ml. nih.gov

Some pyrazole derivatives have shown notable activity against clinically relevant pathogens. For example, a collection of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles demonstrated high potency as growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two compounds from this series were particularly effective against Staphylococcus aureus, exhibiting low MIC values and a bactericidal effect in time-kill assays. nih.gov Furthermore, these compounds showed a low tendency for resistance development in S. aureus and Enterococcus faecalis. nih.gov

The mechanism of action for some pyrazole derivatives has been suggested to involve the inhibition of essential bacterial enzymes. In silico studies on newly designed pyrazole compounds predicted S. aureus DNA gyrase as a potential target. nih.gov Subsequent synthesis and testing of four of these derivatives showed moderate antibacterial activity, supporting the hypothesis that DNA gyrase inhibition is a viable mechanism for the antibacterial action of certain pyrazoles. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Test Organism(s) | Activity/MIC | Source |

|---|---|---|---|

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative bacteria | Potent broad-spectrum activity | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various bacterial strains | MIC: 1–8 μg/ml | nih.gov |

| 1,3-bis-benzoic acid & trifluoromethyl phenyl derived pyrazoles | Gram-positive bacteria (including MRSA) | Highly potent growth inhibitors | nih.gov |

| Newly designed pyrazole compounds | Gram-positive & Gram-negative bacteria | Moderate activity (MIC as low as 12.5 μg/ml) | nih.gov |

Antifungal Spectrum of this compound

Similar to the antibacterial studies, specific data on the antifungal spectrum of this compound is limited. However, the general class of pyrazole derivatives has been widely investigated for its antifungal properties, showing activity against a variety of fungal pathogens. nih.govslideshare.net

In vitro studies have demonstrated the efficacy of pyrazole-containing compounds against several phytopathogenic and human pathogenic fungi. For example, a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were evaluated against four types of phytopathogenic fungi, with some compounds displaying notable antifungal activity. nih.gov Specifically, the isoxazole (B147169) pyrazole carboxylate 7ai exhibited significant antifungal activity against Rhizoctonia solani. nih.gov

In the context of human fungal pathogens, novel triazole derivatives containing a phenylethynyl pyrazole moiety exhibited good in vitro antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Compounds 5k and 6c from this series showed particularly excellent in vitro activities against C. albicans and C. neoformans. nih.gov Furthermore, compound 6c demonstrated superior activity to fluconazole (B54011) in inhibiting the hyphal growth of C. albicans and was effective against drug-resistant strains. nih.gov

In silico studies have also been employed to predict the antifungal potential of pyrazole derivatives and to elucidate their mechanism of action. Molecular docking studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives showed significant docking scores with C. albicans sterol 14-α demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov This suggests that the antifungal activity of these compounds may be attributed to the inhibition of this vital fungal enzyme. nih.gov Another study involving 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles also revealed good affinity for the active site of CYP51 enzymes of various Candida species through docking studies, which correlated well with their in vitro antifungal activity. mdpi.combohrium.com

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Class | Test Organism(s) | Activity/EC50/MIC | Source |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |

| Triazoles with phenylethynyl pyrazole side chain (5k, 6c) | C. albicans, C. neoformans | MIC: 0.125, 0.0625 μg/mL | nih.gov |

| N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines | A. niger | Good antifungal activity | nih.gov |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Lower MIC values than fluconazole | mdpi.combohrium.com |

Mechanistic Investigations of 1 3 Fluoro Benzyl 1h Pyrazol 4 Ylamine

Binding Site Characterization of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine Interactions

There is currently a lack of specific studies that characterize the binding site interactions of this compound with any particular biological target. In broader studies of pyrazole-based compounds, the pyrazole (B372694) core is often identified as a key scaffold for interacting with the narrow regions of ATP pockets in kinases. For related molecules, X-ray crystallography has revealed that the pyrazole motif can establish crucial hydrogen bonds and hydrophobic interactions within the active site of enzymes like Aurora A kinase acs.org. However, without specific crystallographic or advanced molecular modeling data for this compound, the precise amino acid residues and the nature of its binding interactions remain speculative.

Allosteric Modulation Studies with this compound

No dedicated studies on the allosteric modulation properties of this compound have been found in the available literature. Research on other pyrazole derivatives has demonstrated that small structural modifications can lead to significant changes in allosteric effects, highlighting the potential for this class of compounds to act as allosteric modulators nih.gov. For instance, alterations to the core motif and substituents on related pyrazole structures have been shown to influence their ability to modulate the activity of receptors like the M4 muscarinic acetylcholine receptor nih.gov. Nevertheless, without experimental evidence, it is unknown whether this compound itself functions as an allosteric modulator.

Enzyme Kinetics and Mechanism of Action of this compound

Detailed enzyme kinetic studies, including the determination of inhibitory constants (such as K_i or IC_50 values) and the specific mechanism of action for this compound, are not described in the current body of scientific research. For analogous compounds, such as the multi-targeted kinase inhibitor AT9283 which features a pyrazol-4-yl urea core, potent inhibition of kinases like Aurora A and Aurora B has been documented acs.org. These studies often reveal competitive inhibition mechanisms within the ATP-binding site. However, the kinetic profile of this compound against any specific enzyme has not been reported.

Cellular Pathway Elucidation for this compound Activity

The specific cellular pathways modulated by this compound have not been elucidated. Research on structurally related pyrazole-benzimidazole compounds has shown that they can induce phenotypical changes in cells consistent with the inhibition of specific kinases, such as Aurora B, leading to effects on mitosis and cell division acs.org. Similarly, other N-benzyl-pyrazol derivatives have been found to affect pathways like mTORC1 signaling and autophagy nih.gov. Without targeted cellular studies, the impact of this compound on cellular signaling remains unknown.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of this compound Analogues

While general SAR studies have been conducted on various classes of pyrazole derivatives, a specific and detailed analysis for analogues of this compound is not available.

The key pharmacophoric features of this compound have not been explicitly defined. Pharmacophore modeling of other pyrazole-containing series has been used to identify essential steric and electrostatic features for interaction with biological targets nih.gov. For pyrazole-based inhibitors of meprin α and β, the pyrazole core itself is suggested to engage in π-π stacking interactions within the enzyme's active site scispace.com. The 4-amino group and the 1-(3-fluoro-benzyl) substituent are expected to be critical for defining the specific activity and selectivity of the target compound, but their precise roles as pharmacophoric elements have not been experimentally validated.

The influence of the 3-fluoro-benzyl substituent on the activity of this specific pyrazole amine is not documented. In studies of related 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, alterations of substituents on the phenyl ring were found to be crucial for modulating potency and selectivity as SGLT1 inhibitors nih.govresearchgate.net. The position and nature of substituents on the pyrazole ring and its appended groups are generally recognized as important for determining the biological profile of these compounds scispace.comnih.gov. However, a systematic investigation into the role of the fluorine atom at the meta position of the benzyl (B1604629) ring and the amine at the 4-position of the pyrazole in this compound is lacking.

Advanced Characterization Techniques for 1 3 Fluoro Benzyl 1h Pyrazol 4 Ylamine Studies

Crystallographic Studies involving 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Crystallographic studies are essential for determining the three-dimensional arrangement of atoms in a solid-state, providing definitive insights into molecular structure and intermolecular interactions.

Co-crystal Structures of this compound with Target Proteins

To understand the mechanism of action of a bioactive compound, determining its co-crystal structure with a biological target, such as a protein, is invaluable. This technique would reveal the specific binding mode of this compound within the protein's active site. It would identify the key amino acid residues involved in the interaction and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for structure-based drug design and for optimizing the compound's affinity and selectivity for its target.

Advanced Spectroscopic Analysis for Mechanistic Insights of this compound

Advanced spectroscopic techniques are powerful tools for studying the interactions of small molecules with their biological targets in solution, providing dynamic and mechanistic information that complements the static picture from crystallography.

Ligand-observed NMR for Binding Studies of this compound

Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive method for detecting and characterizing the binding of a small molecule (ligand) to a macromolecule. By monitoring changes in the NMR signals of this compound upon the addition of a target protein, one can confirm binding and determine the binding affinity. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can even provide information about which parts of the small molecule are in close contact with the protein, offering valuable insights into the binding epitope.

Mass Spectrometry (e.g., HDX-MS) for this compound Interactions

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing changes in protein conformation and dynamics upon ligand binding. By measuring the rate of deuterium (B1214612) exchange of the protein's backbone amide protons, HDX-MS can identify regions of the protein that become more or less solvent-exposed when this compound is bound. This can reveal not only the direct binding site but also allosteric changes in distal parts of the protein, providing a comprehensive view of the binding event's impact on protein structure and function.

Calorimetric Techniques for this compound Interactions

Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), provide a complete thermodynamic profile of the binding interaction between a ligand and its target. By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic signature offers deep insights into the driving forces of the binding process, such as whether it is enthalpically or entropically driven, which is crucial for understanding the molecular recognition process and for lead optimization in drug discovery.

Future Research Directions and Academic Applications of 1 3 Fluoro Benzyl 1h Pyrazol 4 Ylamine

Development of Novel Synthetic Routes for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

While standard synthetic routes to substituted pyrazoles exist, future research could focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing this compound. Current strategies often involve the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or a derivative, followed by N-alkylation.

Future research could explore the following avenues:

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes could enhance reaction efficiency, improve safety, and allow for easier scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, as has been demonstrated for other pyrazole (B372694) syntheses. mdpi.com

Catalytic C-N Coupling Reactions: Investigating novel catalytic systems (e.g., palladium or copper-catalyzed) for the direct coupling of 4-aminopyrazole with 3-fluorobenzyl halides could provide a more direct and atom-economical route.

One-Pot Syntheses: Designing a one-pot, multi-component reaction that combines the pyrazole ring formation and the N-benzylation step would streamline the process, reduce waste, and minimize purification steps. nih.gov

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | High throughput, improved safety, scalability | Reactor design, optimization of reaction parameters (flow rate, temperature, stoichiometry) |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Solvent and base screening, power and temperature optimization |

| Catalytic C-N Coupling | High efficiency, atom economy | Catalyst and ligand development, reaction condition optimization |

| One-Pot, Multi-Component Reaction | Step economy, reduced waste, simplified purification | Identification of compatible reactants and catalysts, solvent optimization |

Exploration of New Biological Targets for this compound

The pyrazole scaffold is a cornerstone in many biologically active compounds, showing potential as anti-inflammatory, antimicrobial, and anticancer agents. mdpi.comnih.govresearchgate.net Derivatives of 1-benzyl-1H-pyrazole have been specifically identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, which is implicated in diseases like pancreatitis. nih.gov

Future research should focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential Target Classes for Investigation:

Kinases: Beyond RIP1 kinase, the compound could be screened against other kinase families involved in oncology and inflammatory diseases (e.g., EGFR-TK, CDKs). nih.govresearchgate.net

DNA Gyrase and Topoisomerase IV: A number of pyrazole derivatives have shown potent activity against these bacterial enzymes, suggesting a potential role as antibacterial agents. nih.gov

Enzymes in Metabolic Pathways: The compound could be investigated as an inhibitor of enzymes crucial for pathogen survival, such as those in fatty acid biosynthesis. nih.gov

G-Protein Coupled Receptors (GPCRs): Given the structural diversity of pyrazole derivatives, screening against various GPCRs could reveal unexpected activities.

| Target Class | Therapeutic Area | Rationale for Screening |

| Protein Kinases (e.g., RIP1, EGFR) | Inflammation, Oncology | Known activity of 1-benzyl-pyrazole derivatives against RIP1 kinase. nih.gov |

| Bacterial Topoisomerases | Infectious Disease | Established antibacterial activity of other pyrazole compounds. nih.gov |

| Viral Proteases | Infectious Disease | The heterocyclic nature of the scaffold is common in antiviral agents. |

| Cyclooxygenase (COX) Enzymes | Inflammation | Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative. mdpi.com |

Design of Advanced this compound Derivatives

Systematic structural modification of this compound can lead to the development of advanced derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities. nih.gov

Strategies for Derivative Design:

Substitution on the Benzyl (B1604629) Ring: Introducing additional substituents (e.g., chloro, methyl, methoxy) on the 3-fluorobenzyl moiety can modulate electronic properties and steric interactions with the target protein.

Modification of the Pyrazole Core: Substitution at other positions of the pyrazole ring could enhance binding affinity and selectivity.

Derivatization of the 4-Amino Group: Converting the primary amine into amides, sulfonamides, or ureas can introduce new hydrogen bonding interactions and alter the compound's physicochemical properties. This approach is used in related compounds like N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide.

| Derivative Class | Rationale | Potential Improvement |

| Di- or Tri-substituted Benzyl Analogs | Modulate lipophilicity and electronic properties. | Enhanced cell permeability and target binding. |

| C3/C5-Substituted Pyrazole Analogs | Probe for additional binding pockets. | Increased potency and selectivity. |

| N-Acyl or N-Sulfonyl Derivatives | Introduce hydrogen bond donors/acceptors. | Improved target affinity and pharmacokinetic profile. |

Integration of this compound into Multi-component Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step, adhering to principles of atom and step economy. nih.gov The presence of a reactive primary amine makes this compound an ideal building block for various MCRs.

Future research can leverage this compound in MCRs to rapidly generate libraries of diverse and complex heterocyclic systems.

Ugi and Passerini Reactions: The amine group can participate in isocyanide-based MCRs to create peptide-like scaffolds decorated with the pyrazole moiety. nih.gov

Mannich-type Reactions: Condensation with an aldehyde and a C-H acidic compound can lead to more complex structures.

Synthesis of Fused Heterocycles: The compound can serve as a precursor for constructing fused pyrazolo-pyrimidine or pyrazolo-triazine systems, which are known pharmacophores. researchgate.netsemanticscholar.org For instance, reaction with β-diketones or β-ketoesters could lead to the formation of pyrazolo[3,4-b]pyridines or related fused structures. researchgate.net

Applications of this compound in Chemical Biology Tools

Beyond its potential as a therapeutic agent, this compound can be developed into sophisticated chemical biology tools to probe biological systems. Its structure can be modified to create probes for target identification, validation, and cellular imaging.

Potential Chemical Biology Applications:

Affinity-Based Probes: The amine handle can be used to attach reporter tags such as biotin (B1667282) or photo-affinity labels. These probes can be used in pull-down experiments to identify the protein targets of the compound within a cell lysate.

Fluorescent Probes: Conjugation of the molecule to a fluorophore (e.g., fluorescein, rhodamine) would allow for the visualization of its subcellular localization and interaction with biological targets using fluorescence microscopy.

Fragment-Based Screening: The core scaffold can be used as a starting point in fragment-based drug discovery (FBDD) campaigns, where its binding to a target is first identified and then optimized by growing the fragment.

| Tool Type | Modification | Application |

| Affinity Probe | Conjugation of biotin via a linker to the 4-amino group. | Target identification and validation (pull-down assays). |

| Fluorescent Probe | Attachment of a fluorescent dye to the 4-amino group. | Cellular imaging, studying drug distribution. |

| Photo-affinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling of target proteins for identification. |

常见问题

Q. What are the recommended methods for synthesizing 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, and how can reaction conditions be optimized?

A three-step synthesis route is described in EP 4 374 877 A2 (2024):

Reductive amination : React (S)-1-[(3-Fluoro-benzylidene)amino]pyrrolidine-2-carboxylic acid methyl ester with sodium cyanoborohydride in acetic acid/methanol (yield: crude product).

Acylation : Treat the intermediate with chlorocarbonyl-acetic acid methyl ester in THF at 0°C under nitrogen, followed by acid extraction (yield: crude product).

Cyclization : Heat the acylated product with cesium carbonate in DMF at 80°C for 9 hours, followed by reflux in acetonitrile/water (final yield: 67%, LCMS: m/z 263 [M+H]+).

Optimization tips: Adjust reaction times (e.g., 14-hour stirring for reductive amination) and use silica gel chromatography for purification . Analogous compounds (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) suggest that substituent positioning on the benzyl ring influences yield and purity; consider varying solvents (e.g., THF vs. DMF) for cyclization .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- NMR : Assign peaks using 1H/13C NMR to confirm regiochemistry (e.g., pyrazole C4-amine vs. C5-amine). Compare with structurally similar compounds, such as 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide .

- LCMS : Monitor reaction progress with LCMS (e.g., m/z 263 [M+H]+) and HPLC (retention time: 0.81 minutes under SQD-AA05 conditions) .

- X-ray crystallography : Resolve ambiguous structural features via single-crystal diffraction, as demonstrated for pyridylpyrazole derivatives .

Q. What are the common applications of this compound in medicinal chemistry and materials science?

- Medicinal chemistry : Acts as a building block for anti-inflammatory, anti-cancer, or anti-microbial agents. For example, pyrazole-4-ylamine derivatives are used in kinase inhibitors and receptor modulators .

- Materials science : Explored for electronic/optical properties due to its aromatic heterocyclic core. Analogous compounds show potential in organic semiconductors .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Case study : If experimental NMR chemical shifts conflict with DFT-predicted values (e.g., pyrazole ring protons), verify computational parameters (e.g., solvent effects, basis sets). Re-optimize geometry using crystallographic data (e.g., bond angles from X-ray structures) .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

Q. What strategies address regioselectivity challenges in derivatizing the pyrazole ring?

- Directing groups : Use the C4-amine as a directing group for electrophilic substitution. For example, in EP 4 374 877 A2, the amine facilitates cyclization to form pyrrolo[1,2-b]pyridazine derivatives .

- Protection/deprotection : Protect the amine with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during coupling, as shown in tert-butyl 4-((tert-butoxycarbonyl)(2-chloropyrimidin-4-yl)amino)-1H-pyrazole-1-carboxylate synthesis .

Q. How can polymorphism be evaluated using crystallographic and thermal analysis?

- X-ray diffraction : Compare unit cell parameters and packing motifs of crystals grown from different solvents (e.g., acetonitrile vs. ethyl acetate). For example, 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits distinct hydrogen-bonding networks depending on crystallization conditions .

- DSC/TGA : Monitor phase transitions and melting points to identify polymorphic forms .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Substituent variation : Synthesize analogs with substituents at the benzyl (e.g., 4-fluoro vs. 3-fluoro) or pyrazole (e.g., C3-methyl vs. C3-amino) positions. Test biological activity against targets like kinases or GPCRs .

- Pharmacophore mapping : Use docking studies to correlate electronic properties (e.g., fluorine’s electronegativity) with binding affinity .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with UV-Vis data for charge-transfer transitions .

- Molecular dynamics : Simulate solvation effects in biological membranes to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。